4-(4-Methylphenyl)butanoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

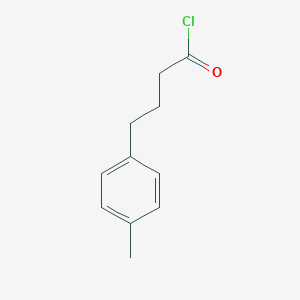

4-(4-Methylphenyl)butanoyl chloride is an organic compound with the molecular formula C11H13ClO. It is an acyl chloride derivative of 4-(4-methylphenyl)butanoic acid. This compound is characterized by the presence of a butanoyl chloride group attached to a 4-methylphenyl ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(4-Methylphenyl)butanoyl chloride can be synthesized through the reaction of 4-(4-methylphenyl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves the following steps:

Starting Material: 4-(4-Methylphenyl)butanoic acid.

Reagent: Thionyl chloride or oxalyl chloride.

Solvent: Anhydrous dichloromethane (DCM) or another suitable solvent.

Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., argon) at room temperature. The mixture is stirred until the evolution of gas ceases, indicating the completion of the reaction.

Product Isolation: The reaction mixture is concentrated under reduced pressure to obtain the crude this compound, which can be purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methylphenyl)butanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Friedel-Crafts Acylation: Acts as an acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the 4-(4-methylphenyl)butanoyl group into aromatic compounds.

Hydrolysis: Reacts with water to form 4-(4-methylphenyl)butanoic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines in the presence of a base (e.g., pyridine) to form amides.

Alcohols: Reacts with alcohols in the presence of a base to form esters.

Lewis Acids: Used in Friedel-Crafts acylation reactions to facilitate the formation of acylated aromatic compounds.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Acylated Aromatic Compounds: Formed from Friedel-Crafts acylation reactions.

Aplicaciones Científicas De Investigación

4-(4-Methylphenyl)butanoyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Biochemistry: Utilized in the modification of biomolecules for studying their structure and function

Mecanismo De Acción

The mechanism of action of 4-(4-methylphenyl)butanoyl chloride primarily involves nucleophilic acyl substitution reactions. The carbonyl carbon of the acyl chloride group is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion), resulting in the formation of the final product .

Comparación Con Compuestos Similares

Similar Compounds

4-Phenylbutanoyl Chloride: Similar structure but lacks the methyl group on the phenyl ring.

4-(4-Methoxyphenyl)butanoyl Chloride: Contains a methoxy group instead of a methyl group on the phenyl ring.

4-(4-Chlorophenyl)butanoyl Chloride: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

4-(4-Methylphenyl)butanoyl chloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the properties of the final products formed in chemical reactions. This structural feature can affect the steric and electronic environment, leading to differences in reaction rates and selectivity compared to similar compounds .

Actividad Biológica

4-(4-Methylphenyl)butanoyl chloride, also known as 4-(p-tolyl)butanoyl chloride, is an acyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its electrophilic carbonyl group, which is crucial for its reactivity in various chemical transformations. The following sections will explore the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant data and case studies.

- Molecular Formula : C11H13ClO

- Molecular Weight : 210.67 g/mol

- Functional Groups : Acyl chloride, aromatic ring

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenylbutanoic acid with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This reaction is generally performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species. The results demonstrated that the compound showed promising activity against certain pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 14 | 16 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. A notable study involved testing its effects on the MCF7 human breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25.4 |

The mechanism of action appears to be linked to the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of derivatives based on this compound were synthesized and evaluated for their antimicrobial properties. The study highlighted that modifications on the aromatic ring significantly influenced the antimicrobial efficacy, with some derivatives showing enhanced activity compared to the parent compound.

Case Study 2: Anticancer Potential

Another research effort focused on exploring the anticancer potential of this compound in vivo using murine models. Results indicated a reduction in tumor size and weight when treated with this compound compared to control groups. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound.

Propiedades

IUPAC Name |

4-(4-methylphenyl)butanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWRYFUUXYXKQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.